molecular formula C23H22N2O3S B11688591 {3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone

{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone

Cat. No.: B11688591
M. Wt: 406.5 g/mol
InChI Key: IKOKHIHOLFYKRT-UHFFFAOYSA-N
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Description

1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is a synthetic organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a benzoyl group, a methylbenzenesulfonyl group, and a phenyl group attached to an imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE typically involves the following steps:

    Formation of Imidazolidine Ring: The imidazolidine ring is formed by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced by reacting the intermediate compound with methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidines.

Scientific Research Applications

1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE
  • 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE
  • 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE

Uniqueness

1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H22N2O3S/c1-18-12-14-21(15-13-18)29(27,28)25-17-16-24(22(25)19-8-4-2-5-9-19)23(26)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3

InChI Key

IKOKHIHOLFYKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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